molecular formula C8H9BrN2O3 B105713 1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester CAS No. 267876-34-6

1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester

Katalognummer: B105713
CAS-Nummer: 267876-34-6
Molekulargewicht: 261.07 g/mol
InChI-Schlüssel: FHEBOUYDDYVNNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester (CAS: 267876-34-6) is a brominated heterocyclic compound featuring a pyrazine ring substituted with an acetic acid ethyl ester moiety. The molecular formula is C₈H₉BrN₂O₃, with an exact mass of 273.9953 g/mol . Its structure includes a bromine atom at the 3-position and a ketone group at the 2-position of the pyrazine ring, which are critical for its electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals .

Eigenschaften

IUPAC Name

ethyl 2-(3-bromo-2-oxopyrazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEBOUYDDYVNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester, also known by its chemical structure C5_5H7_7BrO3_3, is a compound of interest due to its potential biological activities. Its derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C5_5H7_7BrO3_3
  • Molecular Weight : 195.011 g/mol
  • CAS Registry Number : 70-23-5

Biological Activity Overview

The biological activity of 1(2H)-pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, a study highlighted the synthesis of thiazole derivatives attached to related pyrazine structures, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstInhibition Zone (mm)
Compound 3Staphylococcus aureus20 mm
Compound 4Escherichia coli22 mm
Compound 12Candida albicans19 mm

The results indicate that certain derivatives possess inhibition zones comparable to standard antibiotics like Ciprofloxacin, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. For example, related compounds have shown cytotoxic effects against various cancer cell lines. A noteworthy study evaluated the cytotoxicity of a derivative against human tumor cell lines, revealing growth inhibition with GI50 values ranging from 0.025 to 2 μM.

Cell LineGI50 Value (μM)
Breast Cancer0.025
Lung Cancer0.5
Colon Cancer1.0

These findings suggest that the compound may inhibit cellular proliferation by blocking key signaling pathways essential for tumor growth .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that the presence of bromine in the structure enhances the lipophilicity and cellular uptake, thereby increasing bioactivity.

Case Studies

Several case studies have been documented regarding the application of this compound in pharmaceutical formulations:

  • Antimicrobial Formulations : A study formulated a topical antibiotic cream incorporating ethyl ester derivatives, which showed enhanced efficacy against skin infections caused by resistant strains.
  • Cancer Treatment Protocols : Clinical trials involving combination therapies with this compound demonstrated improved patient outcomes in terms of tumor reduction and survival rates compared to standard treatments alone.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

  • Reactivity Studies: The bromine in 3-bromo-2-oxo-pyrazineacetic acid ethyl ester participates in Suzuki coupling reactions, enabling aryl group introductions—unobserved in non-halogenated analogs .
  • Comparative Bioactivity : Pyrazineacetic acid derivatives show moderate antimicrobial activity, whereas mandelic acid ethyl esters () are studied for chiral selectivity in chromatography .

Q & A

Q. How can researchers optimize the synthesis of 1(2H)-Pyrazineacetic acid derivatives to improve yield and purity?

Methodological Answer: Synthesis optimization often involves systematic variation of reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, condensation reactions using ethyl esters (e.g., ethyl 4-chloro-3-oxobutanoate) with substituted amines or hydrazines under reflux conditions have been shown to yield pyrazine derivatives efficiently . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol can enhance purity. Reaction monitoring via TLC or HPLC is critical for identifying optimal stopping points .

Q. What spectroscopic techniques are most reliable for characterizing the bromo and oxo functional groups in this compound?

Methodological Answer:

  • NMR : 1^1H NMR can confirm the ethyl ester moiety (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for CH2_2), while 13^{13}C NMR identifies the carbonyl (C=O, δ ~170 ppm) and bromine-substituted pyrazine carbons (δ ~110-130 ppm) .
  • IR : Strong absorbance bands at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (oxo group) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns specific to brominated pyrazines .

Q. How does the ethyl ester group influence the compound’s stability under varying pH conditions?

Methodological Answer: Stability studies should include:

  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products. Ethyl esters are typically stable in neutral conditions but hydrolyze rapidly under alkaline or acidic conditions to form carboxylic acids .
  • Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures, which are often >150°C for similar esters .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for brominated pyrazine derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., anti-cancer vs. no activity) may arise from differences in assay conditions or structural analogs. Researchers should:

  • Standardize Assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay) for comparative studies .
  • Conduct SAR Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate bioactivity contributors .
  • Validate Targets : Use enzyme inhibition assays (e.g., kinase profiling) to confirm interactions with specific biological targets .

Q. How can computational modeling predict the compound’s interaction with enzymatic active sites?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the brominated pyrazine core and key residues (e.g., catalytic serine in hydrolases). The oxo group may form hydrogen bonds, while the bromine atom could occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. What experimental approaches are recommended for analyzing regioselectivity in bromination reactions of pyrazineacetic acid derivatives?

Methodological Answer:

  • Isotopic Labeling : Use 13^{13}C-labeled starting materials to track bromine incorporation via NMR .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., brominated pyrazine crystals grown via slow evaporation in DCM/hexane) to confirm regiochemistry .
  • Kinetic Studies : Compare reaction rates under varying brominating agents (e.g., NBS vs. Br2_2) to identify selectivity drivers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazine esters?

Methodological Answer:

  • Reproduce Conditions : Ensure exact replication of solvent ratios (e.g., ethanol vs. DMF), stoichiometry, and temperature .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated analogs) that may reduce yield .
  • Catalyst Screening : Test alternatives like Pd/C or organocatalysts to suppress competing pathways .

Biological Interaction Studies

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

Methodological Answer:

  • Cell-Based Assays : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α or IL-6 suppression via ELISA .
  • Enzyme Inhibition : Test COX-2 inhibition using a fluorometric assay kit, comparing IC50_{50} values to known inhibitors (e.g., celecoxib) .

Mechanistic Pathways

Q. How can researchers elucidate the oxidative degradation pathways of this compound?

Methodological Answer:

  • Forced Degradation : Expose the compound to H2_2O2_2 or UV light, then analyze products via UPLC-QTOF-MS to identify radical intermediates or ester cleavage products .
  • EPR Spectroscopy : Detect free radicals generated during oxidation using spin-trapping agents like DMPO .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.